molecular formula C16H20FNO4 B13893102 trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid

trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B13893102
M. Wt: 309.33 g/mol
InChI Key: NUVNFNVJYJQLRA-QWHCGFSZSA-N
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Description

Properties

Molecular Formula

C16H20FNO4

Molecular Weight

309.33 g/mol

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1

InChI Key

NUVNFNVJYJQLRA-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid typically involves the following key steps:

This general approach parallels the synthesis of related compounds such as trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, with adjustments for the 3-fluoro substituent.

Detailed Stepwise Preparation

Step 1: Starting Material Preparation

The synthesis often begins from commercially available (S)- or (R)-1-Boc-pyrrolidine-3-carboxylic acid or its derivatives. For example, (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can be reduced to the corresponding alcohol intermediate using borane-tetrahydrofuran complex (BH3·THF) at 0 °C to room temperature, followed by acidic quenching and extraction to yield tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Parameter Conditions/Details Yield/Outcome
Starting Material (3S)-1-Boc-pyrrolidine-3-carboxylic acid (2.5 g) -
Reducing Agent 1.0 M BH3 in THF (14 mL) Complete reduction to alcohol after 4 h
Temperature 0 °C to ambient -
Work-up Quench with 1N HCl, extract with EtOAc Colorless oil, 2.15 g
Step 2: Introduction of 3-Fluorophenyl Group

The 3-fluorophenyl substituent can be introduced via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using appropriate 3-fluorophenyl halides or boronic acids. This step typically involves:

  • Activation of the pyrrolidine intermediate with a leaving group (e.g., halogenation at C-4).
  • Coupling with 3-fluorophenylboronic acid or 3-fluorophenyl halide under palladium or copper catalysis.
  • Reaction solvents such as DMF or toluene and bases like triethylamine or potassium carbonate.

This step requires control of stereochemistry to maintain the trans configuration.

Step 3: Boc Protection

The amine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to yield the Boc-protected intermediate. Typical conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0 °C to room temperature.
  • Reaction time: 1-3 hours.

This protection step prevents undesired side reactions during subsequent transformations.

Step 4: Carboxylation / Hydrolysis

The carboxylic acid group at the 3-position is introduced either by:

  • Hydrolysis of ester intermediates under acidic or basic conditions.
  • Direct carboxylation using carbon dioxide or carboxylating reagents.

Purification is achieved by recrystallization or chromatographic methods to obtain the pure this compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield / Notes
Reduction to alcohol BH3·THF (1.0 M), THF solvent 0 °C to RT 4 h Complete reduction, ~85-90% yield
3-Fluorophenyl coupling 3-Fluorophenyl halide/boronic acid, Pd or Cu catalyst RT to reflux 6-24 h Stereochemistry control critical
Boc protection Boc2O, triethylamine or DMAP, DCM/THF 0 °C to RT 1-3 h High yield, prevents side reactions
Carboxylation/hydrolysis Acid or base hydrolysis, or CO2 carboxylation RT to reflux 2-12 h Purification by recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the BOC protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The BOC group serves as a protective group, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Substituted Phenyl Derivatives
Compound Name Substituent CAS No. Molecular Weight (g/mol) LogP (XLogP3) Key Differences
trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid 3-F 301226-53-9 309.33 2.60 Reference compound
trans-1-Boc-4-(2-fluorophenyl)-pyrrolidine-3-carboxylic acid 2-F 959581-02-3 309.33 ~2.50* Ortho-F increases steric hindrance, altering binding affinity .
trans-1-Boc-4-(3-chlorophenyl)-pyrrolidine-3-carboxylic acid 3-Cl 939757-91-2 325.78 ~3.10* Cl is more electron-withdrawing and lipophilic than F .
trans-1-Boc-4-(3-(trifluoromethyl)phenyl)-pyrrolidine-3-carboxylic acid 3-CF₃ 169248-97-9 359.33 ~3.80* CF₃ adds steric bulk and strong electron-withdrawing effects .
trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acid 4-F 1218764-13-6 309.33 ~2.55* Para-F reduces steric effects but modifies electronic distribution .

*Estimated based on substituent contributions.

Key Observations :
  • Electronic Effects: 3-Fluorophenyl: Moderate electron-withdrawing effect, enhancing stability against oxidative metabolism.
  • 3-Chlorophenyl: Larger van der Waals radius than F, increasing hydrophobic interactions .

Functional Group Modifications

Table 2: Core Structure Variations
Compound Name Functional Group CAS No. Molecular Weight (g/mol) Key Differences
This compound Carboxylic acid 301226-53-9 309.33 Reference compound
trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid Hydroxyl 959575-09-8 307.34 Increased polarity, lower LogP (~1.8), higher solubility but reduced metabolic stability .
(±)-trans-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride Hydrochloride salt 1820569-65-0 309.33 (free base) Salt form improves crystallinity and bioavailability .
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-Difluorophenyl N/A ~325.34 Dual fluorine atoms enhance electronic effects and metabolic resistance .
Key Observations :
  • Hydroxyl vs. Fluorine : The hydroxyl group () increases hydrogen-bonding capacity, improving solubility but introducing vulnerability to phase II metabolism (e.g., glucuronidation).
  • Salt Forms : Hydrochloride salts () enhance pharmacokinetic properties, making the compound more suitable for oral administration.

Stereochemical and Scaffold Variations

  • Piperidine vs. Pyrrolidine :
    • (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) has a six-membered ring, offering greater conformational flexibility but reduced ring strain compared to pyrrolidine .
  • Cyclopropane Derivatives :
    • trans-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 175168-72-6) replaces pyrrolidine with a cyclopropane ring, altering rigidity and bioactivity .

Biological Activity

trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid (CAS Number: 301226-53-9) is a synthetic organic compound notable for its diverse biological activities. Characterized by a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-fluorophenyl substituent, this compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.

  • Molecular Formula : C16_{16}H19_{19}FNO4_4
  • Molecular Weight : 309.33 g/mol
  • Structural Characteristics :
    • The presence of the fluorine atom enhances electronic properties.
    • The pyrrolidine ring contributes to conformational flexibility, facilitating interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is attributed to its interactions with various molecular targets, which include enzymes and receptors. Its structural features enable significant pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).

  • Enzyme Inhibition :
    • This compound has been studied as an intermediate in the development of gamma-secretase inhibitors, which are relevant in treating Alzheimer's disease. The inhibition mechanism involves π-π stacking and hydrogen bonding with target enzymes.
  • Receptor Interaction :
    • The fluorophenyl group enhances binding affinity to proteins, facilitating effective interactions that modulate receptor activities.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameUnique Features
Trans-1-Boc-4-(2-fluorophenyl)-pyrrolidine-3-carboxylic acidFluorine atom at the ortho position may alter reactivity and biological properties.
Trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acidPara-positioned fluorine atom potentially leads to different steric and electronic effects.
Trans-1-Boc-4-(2-chlorophenyl)-pyrrolidine-3-carboxylic acidChlorine substitution may exhibit varied reactivity and interaction profiles compared to the target compound.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Gamma-secretase Inhibitors Development :
    • Research indicates that this compound serves as a pivotal intermediate in synthesizing gamma-secretase inhibitors aimed at Alzheimer's treatment. The interactions with specific molecular targets were shown to effectively modulate enzyme activity, providing a pathway for therapeutic development .
  • Pharmacological Studies :
    • In vitro studies demonstrated that the compound exhibits significant activity against various biological targets, enhancing its potential as a drug candidate for neurological disorders .
  • Analytical Applications :
    • Its unique properties have made it valuable in analytical chemistry for detecting related compounds, providing reliable data for further research .

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